N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-piperidin-3-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12;/h2,4,6,8,12,14H,3,5,7,9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSOLPJJIDYYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Acetylation: The piperidine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(3-(piperidin-3-yl)phenyl)acetamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted acetamide derivatives with various functional groups.
Scientific Research Applications
N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug design.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Estimated based on structural analogy.
Structural and Functional Differences
- Compound H () incorporates a triazine linker and benzyloxy-piperidine, enhancing sodium channel inhibition but increasing molecular complexity and weight .
Stereochemistry :
Functional Groups :
- The nitro group in N-(3-nitrophenyl)acetamide () introduces strong electron-withdrawing effects, reducing basicity compared to piperidine-containing analogs.
Biological Activity
N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Various methods such as hydrogenation and cyclization are employed.
- Acetylation : The piperidine derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
- Hydrochloride Formation : The final step converts the free base to its hydrochloride salt by reacting with hydrochloric acid.
Biological Activities
Recent studies have investigated the biological activities of this compound, revealing its potential in various therapeutic areas:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, indicating its potential as an antibiotic agent.
Anti-inflammatory Properties
Research indicates that this compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly in targeting cancer cells with MTAP deletions. It was identified as a first-in-class inhibitor with an IC50 value indicating effective potency against specific cancer cell lines .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses and cancer progression.
- Enzyme Inhibition : It inhibits enzymes that play critical roles in cellular signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Safety Profile
The safety assessment of this compound indicates moderate toxicity levels:
Q & A
Q. What are the recommended synthetic routes for N-(3-(piperidin-3-yl)phenyl)acetamide hydrochloride, and how are intermediates characterized?
Answer: A multi-step synthesis approach is typically employed:
Acetylation : React 3-aminophenol with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-hydroxyphenyl)acetamide .
Piperidine Coupling : Introduce the piperidin-3-yl moiety via reductive amination or nucleophilic substitution. For example, react the intermediate with a piperidine derivative (e.g., 3-bromopiperidine) under Pd-catalyzed cross-coupling conditions .
Hydrochloride Formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
Q. Characterization Methods :
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for aromatic protons at δ 6.8–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₇N₂O·HCl: 268.1) .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What validated analytical methods are used to assess the purity of this compound in research settings?
Answer: HPLC with UV Detection is the gold standard:
Q. Impurity Profiling :
Q. What are the critical stability parameters for storing this compound, and how are degradation products monitored?
Answer:
- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation .
- Stability-Indicating Assays : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). Key degradation pathways include:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
Answer: Contradictions often arise from:
- Solubility Issues : Poor aqueous solubility may reduce bioavailability. Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolic Instability : Screen for cytochrome P450-mediated degradation using liver microsomes. Introduce metabolically stable groups (e.g., fluorination at the piperidine ring) .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis. High binding (>95%) may limit free drug availability .
Q. What strategies optimize low-yield steps in the synthesis of N-(3-(piperidin-3-yl)phenyl)acetamide derivatives?
Answer: For low-yield reactions (e.g., coupling steps with 2-5% yields):
- Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to enhance cross-coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve reagent solubility.
- Temperature Control : Conduct reactions under microwave irradiation (80–100°C) to reduce side-product formation .
Q. How can structure-activity relationship (SAR) studies be designed for piperidin-3-yl phenylacetamide derivatives?
Answer: Key SAR Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
